[4-(7H-purin-6-yl)morpholin-2-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(7H-purin-6-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c11-3-7-4-16(1-2-17-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSDLIBIYNHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=NC3=C2NC=N3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine and Its Structural Analogs
Retrosynthetic Analysis of the [4-(7H-purin-6-yl)morpholin-2-yl]methanamine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bond linking the purine (B94841) and morpholine (B109124) rings. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.
This leads to two key synthons: a purine electrophile and a morpholine nucleophile. The purine synthon is represented by a 6-halopurine, such as 6-chloropurine (B14466), which is a common and reactive precursor. The morpholine synthon corresponds to (morpholin-2-yl)methanamine. Further disconnection of the morpholine ring itself can be envisioned through several pathways, often involving the strategic opening of epoxide or aziridine (B145994) rings or the cyclization of amino alcohol precursors. tandfonline.com A plausible retrosynthetic pathway is detailed below:
Figure 1: Retrosynthetic Disconnection
This analysis suggests that the synthesis would logically involve the separate preparation of a suitably protected (morpholin-2-yl)methanamine derivative followed by its coupling with a 6-substituted purine.
Convergent and Divergent Synthetic Routes to the Compound
Both convergent and divergent strategies can be applied to the synthesis of this compound and a library of its analogs.
Route A (Convergent):
Synthesize a library of substituted 6-chloropurines.
Synthesize a library of substituted (morpholin-2-yl)methanamine derivatives.
Couple the corresponding fragments to generate a diverse array of final products.
A divergent synthesis , in contrast, starts from a common intermediate that already contains the core scaffold, which is then modified in various ways to produce a range of analogs. researchgate.net
Route B (Divergent):
Synthesize the parent compound, this compound.
Use this common precursor to introduce diversity. For example, the primary amine of the methanamine group could be acylated, alkylated, or used in reductive amination reactions. The purine ring also offers sites for further functionalization, although this may require careful control of regioselectivity.
The choice between these strategies depends on the synthetic goals. A convergent approach is often preferred for creating significant structural diversity in both the purine and morpholine parts of the molecule, while a divergent approach is efficient for exploring modifications at a specific position on a pre-formed scaffold.
Chemo- and Regioselective Synthesis of Purine and Morpholine Substitutions
Achieving the correct connectivity and substitution pattern is critical. The purine ring system has multiple nitrogen atoms, and reactions can potentially occur at different positions. Similarly, the morpholine ring can be substituted at various carbons and the nitrogen atom.
For the purine moiety, the reaction between a 6-halopurine and a nucleophile like morpholine is generally regioselective for the N9 position of the purine ring, although the N7 isomer can also be formed. rsc.org The reaction of 6-chloropurine with morpholine has been described as a method to form 4-(9H-purin-6-yl)morpholine. rsc.orgrsc.org The conditions, such as the choice of solvent and base, can influence the ratio of N9 to N7 alkylation.
For the morpholine synthesis, chemo- and regioselectivity are key in multistep sequences. For instance, in a synthesis starting from an amino alcohol, selective protection of the amine and alcohol functionalities is necessary to ensure that subsequent reactions occur at the desired positions. The choice of protecting groups is crucial to ensure they are stable under the reaction conditions and can be removed without affecting other parts of the molecule.
Stereoselective Synthesis of Chiral Centers within the Morpholine Scaffold
The morpholine ring in this compound contains a chiral center at the C2 position. For therapeutic applications, it is often necessary to synthesize a single enantiomer, which requires stereoselective synthetic methods. Several strategies have been developed for the asymmetric synthesis of substituted morpholines. semanticscholar.org
One common approach is to start from a chiral pool material, such as an enantiomerically pure amino alcohol. nih.gov This chirality can then be transferred to the final morpholine product. Another powerful method is asymmetric hydrogenation of a dehydromorpholine precursor using a chiral catalyst, which can provide access to 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.org
Copper-promoted oxyamination of alkenes represents another modern technique for the stereoselective synthesis of 2-aminomethyl functionalized morpholines. nih.gov The diastereoselectivity of such reactions can often be controlled by the reaction conditions and the nature of the starting materials. nih.gov
| Method | Description | Key Advantage |
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials like amino acids or amino alcohols. | Predictable stereochemical outcome. |
| Asymmetric Catalysis | Employs a chiral catalyst (e.g., a Rhodium-phosphine complex) to induce enantioselectivity in a key bond-forming step, such as hydrogenation. semanticscholar.org | High efficiency and enantiomeric excess (ee) can be achieved. |
| Diastereoselective Cyclization | Controls the stereochemistry during the ring-formation step, for example, through intramolecular reductive etherification. acs.org | Can establish multiple stereocenters in a single step. |
This table is generated based on data from the text.
Advanced Reaction Methodologies for Derivatization and Scaffold Functionalization
Modern organic synthesis offers a variety of advanced methodologies to functionalize the core structure of this compound. These methods can be used to build libraries of analogs for structure-activity relationship (SAR) studies.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for modifying the purine ring. If the purine starting material contains additional halogen atoms (e.g., 2-chloro-6-iodopurine), these positions can be selectively functionalized with a wide range of substituents (aryl, alkyl, amino groups).
Click Chemistry: The introduction of an azide (B81097) or alkyne handle onto either the purine or morpholine scaffold would allow for the use of copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This is a highly efficient and modular approach for linking the core molecule to other fragments.
Photoredox Catalysis: Light-mediated reactions can enable novel transformations under mild conditions, such as late-stage C-H functionalization, providing access to derivatives that are difficult to obtain through traditional methods. acs.org
These advanced methods expand the chemical space that can be explored around the core scaffold, facilitating the fine-tuning of molecular properties.
Scalability Considerations for Laboratory-Scale Synthesis
Transitioning a synthetic route from a small-scale discovery setting to a larger, laboratory-scale production (grams to kilograms) presents several challenges. Key considerations include:
Cost and Availability of Starting Materials: Reagents that are feasible for milligram-scale synthesis may be prohibitively expensive for larger scales. The route should ideally start from inexpensive, readily available bulk chemicals.
Reaction Conditions: Reactions requiring cryogenic temperatures, high pressures, or specialized equipment can be difficult and costly to scale up. Preference is given to reactions that run at or near ambient temperature and pressure.
Purification: Chromatographic purification, while common in discovery chemistry, is often impractical for large quantities. The ideal scalable synthesis would yield a product that can be purified by crystallization or simple extraction.
Safety: The potential for exothermic reactions, the use of hazardous reagents (e.g., strong acids, pyrophoric materials), and the generation of toxic byproducts must be carefully managed.
A robust, scalable synthesis for this compound would likely involve a convergent route using purification by crystallization where possible and avoiding protecting groups to minimize the number of synthetic steps. acs.org
| Parameter | Small-Scale Focus | Large-Scale Focus |
| Reagent Cost | Less critical | High priority |
| Purification | Chromatography is common | Crystallization/distillation preferred |
| Reaction Conditions | Wide range acceptable | Near ambient T/P is ideal |
| Safety | Standard lab precautions | Detailed hazard analysis required |
| Process Time | Longer cycle times acceptable | Shorter, more efficient steps |
This table is generated based on data from the text.
Mechanistic Elucidation of 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine S Biological Action
Characterization of Inhibitory Modalities (e.g., ATP-Competitive vs. Allosteric)
There is no available research characterizing the inhibitory modalities of [4-(7H-purin-6-yl)morpholin-2-yl]methanamine.
Analysis of Downstream Signaling Pathway Modulation and Phosphorylation Cascades
Specific data on how this compound modulates downstream signaling pathways and phosphorylation cascades has not been reported.
Impact on Cell Cycle Progression and Checkpoint Regulation
The effects of this compound on cell cycle progression and checkpoint regulation are currently unknown.
Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis, Necroptosis)
There is no scientific literature available describing the induction of programmed cell death mechanisms by this compound.
Modulation of Autophagy and Other Cellular Catabolic Processes
Information regarding the modulation of autophagy or other cellular catabolic processes by this compound is not available.
Alterations in Gene Expression Profiles and Transcriptional Regulation
No studies have been published detailing any alterations in gene expression profiles or transcriptional regulation resulting from treatment with this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine Derivatives
Systematic Exploration of Substituent Effects on the Purine (B94841) Heterocycle
The purine core is a critical component for the biological activity of this class of compounds, often serving as the primary anchor to the ATP-binding site of kinases through hydrogen bonding interactions. Modifications at various positions of the purine ring have been systematically explored to understand their impact on potency and selectivity.
Key positions for substitution on the purine ring include C2, N7, and N9.
C2 Position: The introduction of small, lipophilic substituents at the C2 position of the purine ring has been shown to enhance potency against certain kinases. For instance, the addition of a methyl or ethyl group can lead to favorable van der Waals interactions within the hydrophobic pocket of the target enzyme. Conversely, larger, bulky groups at this position are often detrimental to activity, likely due to steric hindrance.
N9 Position: Alkylation or arylation at the N9 position can significantly modulate the compound's pharmacokinetic properties and target engagement. The introduction of a sulfonyl group, for example, has been shown to influence the regioselectivity of further reactions and can impact the stability of the final product. Studies on 6-morpholinopurine derivatives have revealed that substitution at the N9 position with groups like a trans-β-styrenesulfonyl moiety can lead to potent antiproliferative agents. tandfonline.comchemspider.com The nature of the N9 substituent can also influence the tautomeric equilibrium of the purine ring, which can be crucial for optimal binding. tandfonline.comchemspider.com
N7 Position: While the N7 position is also available for substitution, it is generally observed that N9-substituted isomers are thermodynamically more stable and often exhibit superior biological activity. tandfonline.comchemspider.com Computational studies have indicated that electron-donating groups at the C6 position, such as the morpholine (B109124) ring, favor the predominance of the N9 tautomer, which is often the desired isomer for synthesis and biological activity. tandfonline.comchemspider.com
The following table summarizes the general effects of substitutions at different positions of the purine ring in related 6-morpholinopurine analogs.
| Position | Substituent Type | General Effect on Activity | Rationale |
| C2 | Small alkyl groups | Increase | Enhanced hydrophobic interactions |
| Bulky groups | Decrease | Steric hindrance | |
| N9 | Alkyl/Aryl sulfonyl | Variable | Modulates solubility, stability, and target interactions |
| trans-β-styrenesulfonyl | Increase (in some cases) | Favorable interactions with the target protein | |
| N7 | Alkyl/Aryl | Generally lower than N9 isomers | Less stable tautomer, suboptimal orientation for binding |
Conformational Analysis and Steric Contributions of the Morpholine Moiety
The chair conformation is the most stable arrangement for the morpholine ring. The substituents on the ring can adopt either an axial or equatorial position, and this orientation can have a profound impact on biological activity. For the [4-(7H-purin-6-yl)morpholin-2-yl]methanamine scaffold, the purine group is attached at the 4-position, and the methanamine side chain is at the 2-position.
Computational and spectroscopic studies on similar 2-substituted morpholine derivatives suggest that the equatorial orientation of the substituent at the C2 position is generally preferred as it minimizes steric clashes. nih.gov This would place the methanamine side chain in a position that allows it to extend into the solvent-exposed region or interact with specific residues at the periphery of the ATP-binding site.
The steric bulk of the morpholine ring itself can contribute to selectivity. The six-membered ring can occupy space within the binding pocket that may not be accessible to inhibitors with smaller or more flexible linkers. This steric influence can be exploited to achieve selectivity for kinases that have a complementary binding site topology.
Role of the Methanamine Side Chain in Ligand-Target Interactions
The methanamine side chain at the 2-position of the morpholine ring provides a primary amine group that can serve as a key interaction point with the biological target. This amine is typically protonated at physiological pH, allowing it to form strong hydrogen bonds or salt bridges with acidic amino acid residues such as aspartate or glutamate (B1630785) in the target protein.
Structure-activity relationship studies on analogous compounds have demonstrated that the presence and nature of this side chain are critical for potency.
Chain Length: The length of the alkyl chain connecting the amine to the morpholine ring is important. A single methylene (B1212753) unit, as in the methanamine side chain, appears to be optimal in many cases for positioning the amine for effective interaction.
N-Alkylation: Substitution on the nitrogen of the methanamine group can have varied effects. While N-methylation or N-ethylation might be tolerated or even slightly beneficial in some instances by increasing lipophilicity, larger alkyl groups often lead to a decrease in activity due to steric hindrance or the loss of a crucial hydrogen bond donor.
Amine Functionality: The primary amine is often essential for activity. Conversion to a secondary or tertiary amine can lead to a significant loss of potency, highlighting the importance of the hydrogen bond donating capacity of the -NH2 group.
The following table illustrates the impact of modifications to the methanamine side chain on the activity of related compounds.
| Modification | General Effect on Activity | Rationale |
| Increase chain length | Decrease | Suboptimal positioning of the amine group |
| N-methylation | Tolerated or slight decrease | Balance between increased lipophilicity and potential loss of H-bonding |
| N,N-dimethylation | Significant decrease | Loss of key hydrogen bond donor and steric clashes |
| Conversion to amide | Decrease | Altered electronic properties and loss of basicity |
Elucidation of Key Pharmacophoric Elements for Potency and Selectivity
A pharmacophore model for this class of compounds integrates the key structural features required for high-affinity binding to a specific target. Based on SAR data from related purine-based inhibitors, a general pharmacophore model can be proposed. nih.gov
The essential pharmacophoric features include:
A Hydrogen Bond Donor/Acceptor Motif: Provided by the purine ring (e.g., N1-H, N3, N7) that mimics the adenine (B156593) portion of ATP and interacts with the hinge region of the kinase.
A Hydrophobic Region: Occupied by the purine ring itself and potentially by substituents at the C2 or N9 positions.
A Hydrogen Bond Donor: The primary amine of the methanamine side chain, which can interact with acidic residues in the target protein.
A Steric/Conformationally Defined Moiety: The morpholine ring, which orients the other pharmacophoric features in the correct spatial arrangement for optimal binding.
The selectivity of these compounds for different kinases can be attributed to subtle differences in the shape and chemical nature of the ATP-binding sites across the kinome. For instance, the presence of a specific amino acid residue near the gatekeeper position can be exploited by designing derivatives with substituents that can form favorable interactions with that residue.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
QSAR studies are valuable tools for understanding the relationship between the physicochemical properties of a series of compounds and their biological activity. For purine derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against various kinases. tandfonline.comresearchgate.netnih.gov
These models typically use a range of molecular descriptors, including:
Electronic Descriptors: Such as atomic charges and dipole moments, which can correlate with electrostatic interactions.
Steric Descriptors: Like molecular volume and surface area, which relate to the fit of the molecule in the binding pocket.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which is important for membrane permeability and hydrophobic interactions with the target.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
A representative 2D-QSAR study on a series of substituted purine derivatives targeting c-Src tyrosine kinase identified several key descriptors that correlated with inhibitory activity. researchgate.net The best model included descriptors such as the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor), and showed a negative correlation with the SsOHcount (number of hydroxyl groups). researchgate.net Such models can provide valuable insights for the design of new, more potent derivatives by predicting their activity before synthesis. tandfonline.comresearchgate.net
Insights into Structural Determinants of Target Selectivity
Achieving selectivity for a specific kinase over others is a major challenge in drug design, given the high degree of conservation in the ATP-binding site across the human kinome. For this compound derivatives, selectivity is likely governed by a combination of factors.
Exploiting Unique Pockets: Selectivity can be achieved by designing substituents that interact with less conserved regions of the ATP-binding site. For example, a substituent on the purine N9 position or the morpholine ring might extend into a nearby hydrophobic pocket that is unique to the target kinase.
Gatekeeper Residue Interactions: The "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, varies in size among different kinases. Derivatives with appropriately sized substituents can be designed to selectively target kinases with smaller or larger gatekeeper residues.
Conformational Restriction: The relatively rigid nature of the purine-morpholine scaffold can pre-organize the molecule into a conformation that is complementary to the active site of the target kinase but not to off-target kinases. This can be a significant contributor to selectivity.
Screening of these compounds against a panel of kinases is a common strategy to determine their selectivity profile. reactionbiology.comreactionbiology.com The data from such screens can then be used to inform further structural modifications to enhance selectivity for the desired target while minimizing off-target effects.
Computational Chemistry and Molecular Modeling Approaches in 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine Research
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For [4-(7H-purin-6-yl)morpholin-2-yl]methanamine, this method can elucidate its binding mode within the active site of a relevant biological target, such as a protein kinase. Kinases are a common target for purine (B94841) analogs due to the structural similarity of the purine core to adenosine (B11128) triphosphate (ATP). nih.gov
In a typical molecular docking workflow, a three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The structure of this compound would be generated and optimized to its lowest energy conformation. Using software like AutoDock or Glide, the ligand is then flexibly docked into the defined binding site of the protein. harvard.edu The program samples a vast number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound with CDK2
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interactions | |
| Hydrogen Bonds | Leu83, Glu81 |
| Hydrophobic Interactions | Val18, Ala31, Val64, Leu134 |
| Electrostatic Interactions | Lys33, Asp86 |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This technique simulates the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. tandfonline.com
Following molecular docking, the predicted binding pose of this compound in complex with its target protein would be subjected to MD simulations using software like GROMACS, AMBER, or NAMD. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a duration of nanoseconds to microseconds.
Analysis of the MD trajectory can provide several key pieces of information. The root-mean-square deviation (RMSD) of the protein backbone and the ligand can be calculated to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding. Furthermore, the persistence of key interactions, such as hydrogen bonds observed in the docking pose, can be monitored throughout the simulation to confirm their importance in ligand binding. ingentaconnect.com
Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for the this compound-CDK2 Complex
| Parameter | Value/Description |
| Simulation Software | GROMACS |
| Force Field | AMBER99SB-ILDN |
| Simulation Time | 100 ns |
| Average Protein RMSD | 1.5 Å |
| Average Ligand RMSD | 0.8 Å |
| Key Hydrogen Bond Occupancy (Leu83) | 95% |
Free Energy Perturbation (FEP) and Alchemical Calculations for Relative Binding Affinities
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common protein target. nih.gov This "alchemical" calculation involves computationally transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these transformations provides a prediction of the relative binding affinity.
For this compound, FEP could be employed to predict how modifications to its structure would affect its binding affinity. For example, the effect of substituting the morpholine (B109124) ring with a piperazine (B1678402) or altering the position of the methanamine group could be evaluated. These calculations are computationally expensive but can provide highly accurate predictions of binding affinity, often within 1 kcal/mol of experimental values. cresset-group.com
The results from FEP calculations can guide the optimization of lead compounds by identifying modifications that are likely to improve potency. This allows medicinal chemists to focus their synthetic efforts on the most promising derivatives, saving time and resources. biorxiv.org
Pharmacophore Model Generation and Ligand-Based Virtual Screening
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. acs.org
A pharmacophore model can be generated based on the binding mode of this compound, as determined by molecular docking and MD simulations. The model would capture the key interaction points between the ligand and the protein. This model can then be used as a 3D query to screen large chemical databases for other compounds that share the same pharmacophoric features. nih.gov This process, known as ligand-based virtual screening, can identify structurally diverse compounds that have the potential to bind to the same target. frontiersin.org
Table 3: Hypothetical Pharmacophore Features for an Inhibitor of CDK2 Derived from this compound
| Feature | Location (Relative to Purine Core) |
| Hydrogen Bond Donor | N7-H of purine |
| Hydrogen Bond Acceptor | N1 of purine |
| Hydrogen Bond Acceptor | N3 of purine |
| Hydrophobic Group | Morpholine ring |
| Positive Ionizable | Methanamine group |
Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis
Chemoinformatics involves the use of computational and informational techniques to analyze large datasets of chemical compounds and their biological activities. By mining data from public and proprietary databases, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.gov
For a series of purine derivatives including this compound, a QSAR model could be developed to correlate their structural features with their observed biological activity. acs.org This involves calculating a variety of molecular descriptors for each compound, such as physicochemical properties and topological indices. Statistical methods are then used to create a mathematical model that predicts the activity of new compounds based on their descriptors. mdpi.com This analysis of the structure-activity landscape can reveal which structural modifications are most likely to enhance the desired biological effect.
Protein-Ligand Interaction Fingerprint (PLIF) Analysis
Protein-ligand interaction fingerprints (PLIFs) are binary strings that represent the interactions between a ligand and a protein. mdpi.com Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site. cresset-group.com
After performing molecular docking or MD simulations for this compound, a PLIF can be generated to summarize its interaction profile. By comparing the PLIFs of a series of compounds, it is possible to identify common interaction patterns that are important for binding. researchgate.net PLIF analysis can also be used in virtual screening to prioritize compounds that exhibit a desired interaction profile. Furthermore, PLIFs can be used to predict changes in binding affinity or even kinetic properties like dissociation rates. nih.gov
Preclinical in Vitro Efficacy and Selectivity Assessment of 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine
Antiproliferative Activity Across Diverse Cell Line Panels
No data is currently available in the scientific literature regarding the antiproliferative activity of [4-(7H-purin-6-yl)morpholin-2-yl]methanamine across any cancer cell line panels.
Inhibition of Cell Migration, Invasion, and Metastatic Potential in In Vitro Models
There are no published studies investigating the effect of this compound on cell migration, invasion, or its potential to inhibit metastasis in in vitro models.
Induction of Cellular Differentiation in Relevant Biological Systems
Information regarding the ability of this compound to induce cellular differentiation in any biological system is not present in the current body of scientific literature.
Synergistic and Additive Effects with Other Bioactive Compounds in Cellular Models
No research has been published detailing any synergistic or additive effects of this compound when used in combination with other bioactive compounds in cellular models.
Assessment of Compound Selectivity between Diseased and Non-Diseased Cell Types
There is no available data assessing the selectivity of this compound for diseased versus non-diseased cell types.
Medicinal Chemistry Optimization Strategies for 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine As a Lead Compound
Lead Generation and Optimization Campaigns
Lead generation for a compound like [4-(7H-purin-6-yl)morpholin-2-yl]methanamine would likely stem from screening campaigns targeting enzymes such as kinases, where the purine (B94841) scaffold is a well-established pharmacophore. Optimization would then focus on enhancing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) of 6-Substituted Purine Derivatives:
The substitution at the 6-position of the purine ring is a critical determinant of biological activity. In a series of 6-substituted purine derivatives developed as immunostimulants, the nature of the substituent at this position significantly influenced their ability to stimulate cytotoxic T lymphocytes (CTLs). nih.gov The activity was found to be dependent on the specific substituent, highlighting the importance of this position for target interaction. nih.gov For instance, in a study on selective positive inotropes, thioether-linked derivatives at the 6-position were superior to their oxygen and nitrogen isosteres. researchgate.netacs.org
Furthermore, the exploration of the C2 and N9 positions of the purine ring can yield significant improvements in activity and selectivity. Iterative structure-based design has been successfully used to optimize O(6)-cyclohexylmethylguanines as CDK1 and CDK2 inhibitors, where modifications at the 2-position led to a 1,000-fold increase in potency. nih.gov
A hypothetical SAR exploration for this compound could involve the modifications outlined in the table below.
| Modification Site | Proposed Modification | Rationale |
| Purine N9 | Alkylation, Arylation | Explore interactions with the solvent front and potentially access new binding pockets. |
| Purine C2 | Introduction of small alkyl or amino groups | Modulate hydrogen bonding interactions within the ATP-binding site of kinases. |
| Morpholine (B109124) Ring | Substitution with alkyl or aryl groups | Improve lipophilicity and explore additional hydrophobic interactions. |
| Methanamine Group | Acylation, Sulfonylation | Modulate basicity and introduce new interaction points. |
Rational Design of Targeted Prodrugs for Enhanced Efficacy or Specificity
The primary amine of the methanamine group in this compound is an ideal handle for prodrug design. Prodrug strategies can be employed to improve solubility, permeability, and tumor targeting.
Prodrug Strategies for Amine-Containing Compounds:
One common approach is the formation of an amide linkage with an amino acid, which can enhance water solubility and potentially target amino acid transporters. mdpi.com For kinase inhibitors, a phosphoramidate (B1195095) prodrug platform has been developed to functionalize secondary amines with oligoethylene glycol (OEG) phosphate, leading to a significant increase in water solubility. nih.gov
Another strategy involves the use of N-Mannich bases of salicylamide (B354443) as prodrugs for amines, which are sensitive to esterase-mediated cleavage. mdpi.com The rate of drug release can be modulated by altering the electronic properties of the parent amide and the steric environment of the amine. mdpi.com
For tumor-targeted delivery, a prodrug can be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, such as certain proteases or phosphatases.
Bioisosteric Replacements for Modulating Target Interactions and Pharmacological Properties
Bioisosteric replacement is a powerful tool for fine-tuning the properties of a lead compound. In the context of this compound, bioisosteric modifications can be applied to the purine core, the morpholine ring, and the methanamine linker.
Bioisosteres for the Purine Scaffold:
The purine ring can be replaced by a variety of other heterocyclic systems to modulate target binding and physicochemical properties. Common purine isosteres include deazapurines, pyrazolopyrimidines, and pyrrolopyrimidines. mdpi.com These modifications can alter the hydrogen bonding pattern and the electronic distribution of the core, potentially leading to improved selectivity and potency. For example, the replacement of the acetamide (B32628) group in a series of adenosine (B11128) A2A receptor antagonists with various bioisosteres led to compounds with improved potency and chemical stability. nih.gov
Bioisosteric Replacements for Functional Groups:
The following table presents potential bioisosteric replacements for different moieties of the lead compound.
| Original Moiety | Bioisosteric Replacement | Potential Advantage |
| Purine | Pyrazolopyrimidine, Pyrrolopyrimidine | Altered H-bonding, improved selectivity, novel intellectual property. |
| Morpholine Oxygen | Thioether, Methylene (B1212753) | Modulated polarity and metabolic stability. |
| Amine | Hydroxyl, Methyl | Altered basicity and hydrogen bonding capacity. |
Fragment-Based Drug Discovery (FBDD) Leveraging the Core Scaffold
The purine and morpholine moieties of this compound can serve as starting points for a fragment-based drug discovery (FBDD) campaign. FBDD involves screening small, low-molecular-weight fragments and then growing or linking them to generate a more potent lead compound.
Application of FBDD to Kinase Inhibitors:
Fragment screening has been successfully used to identify novel inhibitors of PI3 kinase. kent.ac.uk Initial fragment hits can be identified through high-concentration biochemical screening or virtual screening. kent.ac.uk These fragments are then optimized using structure-guided methods to grow them into the ATP binding site. The morpholine moiety is a common fragment in PI3K inhibitors, often forming a key hydrogen bond with the hinge region of the kinase. mdpi.com Structure-based optimization of a fragment hit containing a 4-morpholino-pyrimidin-6-one scaffold led to the discovery of potent and selective PI3Kβ inhibitors. researchgate.net
Design Principles for Covalent Inhibitors Based on the this compound Structure
The development of covalent inhibitors can lead to compounds with prolonged duration of action and increased potency. A covalent inhibitor can be designed by incorporating a reactive electrophilic group, or "warhead," onto the this compound scaffold.
Designing Covalent Kinase Inhibitors:
A common strategy for designing covalent kinase inhibitors is to target a non-catalytic cysteine residue in the ATP-binding pocket. The purine scaffold can serve as the recognition element to direct the warhead to the target cysteine. For example, covalent EGFR inhibitors often feature a purine or quinazoline (B50416) core coupled to a Michael acceptor, such as an acrylamide (B121943) group. nih.govnih.govresearchgate.net
Development of Multi-Targeting Agents and Hybrid Molecules
Complex diseases often involve multiple signaling pathways, making multi-target drugs an attractive therapeutic strategy. The this compound scaffold can be elaborated to create hybrid molecules that inhibit multiple targets simultaneously.
Design of Multi-Target Kinase Inhibitors:
A quinazoline-based multi-kinase inhibitor, BPR1K871, was designed to dually inhibit FLT3 and Aurora kinases for the treatment of acute myeloid leukemia. nih.gov This was achieved by carefully tuning the substitutions on the quinazoline core to achieve the desired dual-targeting profile. nih.gov Similarly, the purine scaffold of the lead compound could be modified to incorporate pharmacophoric features of inhibitors for other relevant targets.
The design of multi-kinase inhibitors can be guided by computational methods, such as merged pharmacophore-based strategies and ensemble pharmacophore-based approaches. springernature.com These methods can help to identify key interactions required for binding to multiple targets and guide the design of hybrid molecules.
Translational Research Implications and Future Directions for 4 7h Purin 6 Yl Morpholin 2 Yl Methanamine
Elucidation of Novel Biological Functions and Unidentified Targets
The purine (B94841) scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous molecules and therapeutic agents. mdpi.comnih.gov When combined with a morpholine (B109124) ring, a privileged structure known to improve pharmacokinetic properties, the resulting scaffold holds significant potential for interacting with a wide array of biological targets. researchgate.netresearchgate.net The primary biological roles of purine analogs are as antimetabolites that interfere with DNA and RNA synthesis, making them valuable in oncology and virology. wikipedia.orgnih.gov
Future research on compounds like those based on the purine-morpholine scaffold will likely focus on identifying novel biological functions beyond these established roles. High-throughput screening and chemoproteomics approaches could unveil previously unidentified protein targets. Given the structural similarity of the purine core to ATP, it is plausible that such compounds could modulate the activity of ATP-binding proteins, including kinases, ATPases, and metabolic enzymes. The morpholine moiety can enhance solubility and bioavailability, potentially enabling the compound to reach targets in challenging environments like the central nervous system. nih.gov
A functional proteomics approach, which has been used to identify targets of other purine-like compounds, could be employed. drugbank.com This methodology could reveal interactions with proteins not previously associated with purine analogs, opening new avenues for therapeutic intervention.
Advanced Delivery System Concepts and Their Potential Application
While the morpholine group can improve the drug-like properties of a compound, advanced delivery systems could further enhance the therapeutic potential of purine-morpholine derivatives. researchgate.net For purine analogs, which can have systemic toxicity, targeted delivery is of particular interest. mdpi.com
Nanoparticle-Based Delivery Systems: Polymer-based nanoparticles have shown promise for delivering purine derivatives, potentially augmenting their therapeutic effects and reducing toxicity. nih.govnih.gov Encapsulating a purine-morpholine compound in nanoparticles could:
Improve solubility and stability: Protecting the drug from degradation and increasing its circulation time.
Enable targeted delivery: By functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on diseased cells, such as cancer cells. astrazeneca.com
Control release: Designing nanoparticles to release the drug in response to specific stimuli in the target microenvironment, such as pH or enzyme activity. youtube.com
Prodrug Strategies: Another approach is the development of prodrugs that are converted to the active purine-morpholine compound at the site of action. This can improve oral bioavailability and reduce off-target effects.
| Delivery System Concept | Potential Advantages for a Purine-Morpholine Compound |
| Lipid Nanoparticles (LNPs) | Enhanced intracellular delivery, particularly for targeting diseases within cells. astrazeneca.com |
| Polymeric Micelles | Improved solubility of poorly water-soluble compounds and passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. |
| Antibody-Drug Conjugates (ADCs) | Highly specific delivery to cancer cells expressing a target antigen, minimizing systemic toxicity. |
Integration with Systems Biology and Omics Data for Network Pharmacology Insights
Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), offers a powerful approach to understanding the complex mechanism of action of drug candidates. nih.govresearchgate.net For a purine-morpholine compound, a systems biology approach could elucidate its effects on cellular networks. olink.com
By combining experimental data with computational modeling, network pharmacology can predict the multiple targets of a drug and its impact on biological pathways. researchgate.net This is particularly relevant for purine analogs, which are known to interact with multiple enzymes involved in nucleotide metabolism. nih.gov
Potential applications include:
Target identification and validation: Identifying the primary targets and off-targets of the compound.
Mechanism of action deconvolution: Understanding how the compound's effects on multiple targets translate into a therapeutic outcome.
Biomarker discovery: Identifying molecular signatures that predict a patient's response to the drug.
Exploration of Novel Therapeutic Applications Beyond Current Research Scope
The versatility of the purine and morpholine scaffolds suggests that their combination could yield compounds with a wide range of therapeutic applications. tandfonline.comeurekaselect.com While the initial focus for purine analogs has been on cancer and viral infections, future research could explore other areas. nih.gov
Neurodegenerative Diseases: The morpholine ring is found in several compounds being investigated for neurodegenerative disorders. nih.govtandfonline.com Its ability to improve brain permeability could make purine-morpholine compounds candidates for targeting neurological diseases.
Inflammatory and Autoimmune Diseases: Purine analogs like azathioprine (B366305) are used as immunosuppressants. nih.gov Novel purine-morpholine derivatives could offer more selective immunomodulatory effects with improved safety profiles. The pyrimidine (B1678525) ring, a component of the purine structure, is present in several anti-inflammatory drugs. nih.gov
Table of Potential Therapeutic Areas
| Therapeutic Area | Rationale |
|---|---|
| Oncology | Interference with DNA/RNA synthesis in rapidly dividing cancer cells. wikipedia.org |
| Virology | Inhibition of viral replication by acting as a fraudulent nucleotide. |
| Neurodegeneration | Potential for blood-brain barrier penetration and interaction with CNS targets. nih.gov |
Remaining Challenges in Optimizing Potency, Selectivity, and Biological Impact
Despite the potential of the purine-morpholine scaffold, several challenges must be addressed in the development of a successful therapeutic agent.
Potency: Achieving high potency against the desired target is a primary objective. Structure-activity relationship (SAR) studies are crucial to guide the chemical modifications needed to enhance binding affinity.
Selectivity: A major challenge with purine analogs is their potential to interact with multiple purine-binding proteins, leading to off-target effects. nih.gov Achieving high selectivity for the intended target over related proteins (e.g., different kinases or polymerases) is critical for a good safety profile. nih.gov
Drug Resistance: Cancer cells and viruses can develop resistance to antimetabolites through various mechanisms, such as altered drug metabolism or target mutations. Strategies to overcome resistance, such as combination therapies, will be important. mdpi.com
Metabolism and Pharmacokinetics: Understanding the metabolic fate of the compound is essential for optimizing its in vivo half-life and exposure. acs.org
Prospects for Next-Generation Inhibitor Development Derived from the Scaffold
The purine-morpholine scaffold represents a promising starting point for the development of next-generation inhibitors. Future drug design efforts will likely focus on:
Structure-Based Drug Design: Utilizing X-ray crystallography or cryo-electron microscopy to visualize the binding of the compound to its target can inform the design of more potent and selective analogs.
Fragment-Based Drug Discovery: Small chemical fragments can be screened for binding to the target, and then grown or linked to develop a lead compound.
Hybrid Molecules: Incorporating the purine-morpholine scaffold into hybrid molecules that target multiple pathways simultaneously could be an effective strategy, particularly in oncology. rsc.org
The development of purine-based drugs has a long and successful history, and the incorporation of versatile moieties like morpholine continues to offer new opportunities for therapeutic innovation. eurekaselect.comrsc.org
Q & A
Basic: What synthetic methodologies are commonly employed for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine, and how are intermediates purified?
Methodological Answer:
- Synthetic Routes :
- Step 1 : Morpholine derivatives (e.g., 2-aminomethylmorpholine) are synthesized via nucleophilic substitution or reductive amination. For example, morpholine rings can be functionalized with purine moieties using cross-coupling reactions .
- Step 2 : Purine-thio intermediates (e.g., 6-mercaptopurine derivatives) are coupled with morpholine precursors via disulfide bond formation or alkylation. describes a multi-step synthesis involving thiol-disulfide exchange between purine and morpholine derivatives .
- Step 3 : Final purification is achieved using column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using ESI-TOF or MALDI-TOF .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to resolve electron density maps for morpholine ring conformations and purine-morpholine bond angles .
- Refinement Strategies :
- Case Study : reports successful resolution of a morpholine-linked purine derivative with 98% occupancy for disordered atoms using SHELX .
Advanced: How can researchers address low yields in coupling purine and morpholine moieties?
Methodological Answer:
- Optimization Strategies :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling between halogenated purines and boronic acid-functionalized morpholines .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. achieved 75% yield in ethanol under reflux .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions in amine alkylation steps .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell Viability Assays :
- MTT Assay : Test IC50 values against cancer cell lines (e.g., HeLa, MCF-7) over 48–72 hours. used this method for a purine-morpholine conjugate .
- Mechanistic Studies :
- Apoptosis Assays : Use Annexin V-FITC/PI staining to quantify early/late apoptosis.
- Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Methodological Answer:
- Data Normalization :
- Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Dose-Response Validation :
- Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation .
Advanced: How to design structure-activity relationship (SAR) studies for morpholine-purine hybrids?
Methodological Answer:
- Key Modifications :
- Assay Selection :
Analytical: How to quantify trace impurities in synthesized batches using HPLC?
Methodological Answer:
- Method Development :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B), 10–90% B over 30 min .
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
